molecular formula C11H21ClN2O B12751763 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- CAS No. 139886-20-7

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)-

Cat. No.: B12751763
CAS No.: 139886-20-7
M. Wt: 232.75 g/mol
InChI Key: VQJDUEQCFORFEC-MXZHIVQLSA-N
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Preparation Methods

The preparation of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- involves several synthetic routes and reaction conditions. The synthesis typically starts with the appropriate pyridinecarboxaldehyde derivative, followed by the introduction of the tetrahydro-1-(1,1-dimethylethyl) group. The O-methyloxime formation is achieved through the reaction with methoxyamine hydrochloride under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme inhibition and receptor bindingIndustrially, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- stands out due to its unique structural features and versatile applications. Similar compounds include other pyridinecarboxaldehyde derivatives and tetrahydropyridine compounds. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Properties

CAS No.

139886-20-7

Molecular Formula

C11H21ClN2O

Molecular Weight

232.75 g/mol

IUPAC Name

(E)-1-(1-tert-butyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride

InChI

InChI=1S/C11H20N2O.ClH/c1-11(2,3)13-7-5-6-10(9-13)8-12-14-4;/h6,8H,5,7,9H2,1-4H3;1H/b12-8+;

InChI Key

VQJDUEQCFORFEC-MXZHIVQLSA-N

Isomeric SMILES

CC(C)(C)N1CCC=C(C1)/C=N/OC.Cl

Canonical SMILES

CC(C)(C)N1CCC=C(C1)C=NOC.Cl

Origin of Product

United States

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